molecular formula C15H21NO4 B2550503 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide CAS No. 1914265-42-1

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide

Cat. No.: B2550503
CAS No.: 1914265-42-1
M. Wt: 279.336
InChI Key: WXGSDYUIYXZQPL-UHFFFAOYSA-N
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Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, a benzamide group, and an isopropoxy substituent, making it a versatile molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Isopropoxy Group: The isopropoxy group can be added through an etherification reaction, typically using isopropyl alcohol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically used.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide
  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methylthiophene-2-carboxamide
  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide

Uniqueness

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-isopropoxybenzamide stands out due to its isopropoxy substituent, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential in specific applications compared to similar compounds.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)20-13-5-3-12(4-6-13)14(17)16-9-15(18)7-8-19-10-15/h3-6,11,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGSDYUIYXZQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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